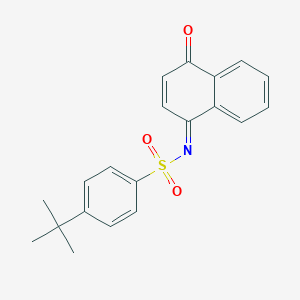
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TBN, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization and the disruption of microtubule dynamics. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to bind to the colchicine site of tubulin, which is involved in the regulation of microtubule assembly and disassembly. By inhibiting tubulin polymerization, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit cytotoxicity against cancer cells, but it has also been found to have some toxic effects on normal cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to induce oxidative stress and DNA damage in normal cells, which may contribute to its cytotoxicity. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its use as a fluorescence probe and ligand for metal complexes. However, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to investigate the potential use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a fluorescence probe for the detection of other metal ions. Additionally, further research is needed to understand the mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential toxicity to normal cells.
Méthodes De Synthèse
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-tert-butylaniline with 4-chloro-1-naphthalene sulfonyl chloride, followed by the reaction with acetic anhydride and 2, 4-pentanedione. Another method involves the reaction of 4-tert-butylaniline with 4-chloro-1-naphthaldehyde, followed by the reaction with benzenesulfonamide. Both methods have been used to synthesize 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with high yields and purity.
Applications De Recherche Scientifique
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a fluorescence probe for the detection of zinc ions and as a ligand for the synthesis of metal complexes.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(NE)-4-tert-butyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-20(2,3)14-8-10-15(11-9-14)25(23,24)21-18-12-13-19(22)17-7-5-4-6-16(17)18/h4-13H,1-3H3/b21-18+ |
Clé InChI |
ZCQYDGRCIZDWMV-DYTRJAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

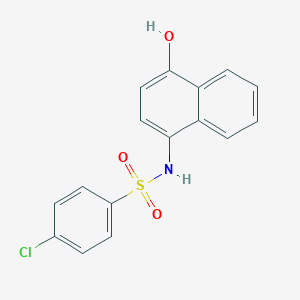
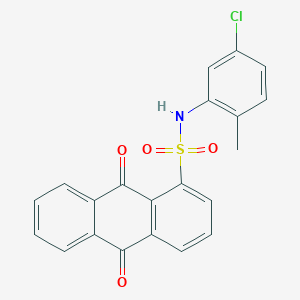
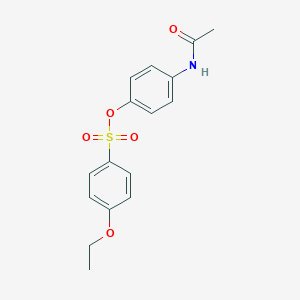
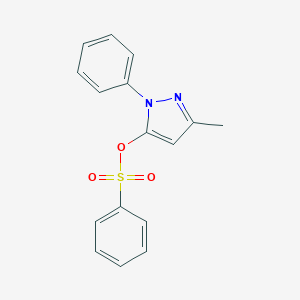
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)